4'-Chloro-2,3'-dimethylpropiophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFTNCTNWXSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Substituted Propiophenones in Contemporary Chemical Research
Substituted propiophenones are a class of organic compounds characterized by a propiophenone (B1677668) core—a three-carbon chain with a ketone functional group attached to a benzene (B151609) ring—which bears various substituent groups on the aromatic ring and/or the aliphatic chain. These compounds are of significant interest to researchers due to their utility as versatile building blocks in organic synthesis. youtube.comwikipedia.org The presence of the ketone and the aromatic ring provides two reactive sites that can be selectively modified, leading to a vast library of derivatives.
In medicinal chemistry, the introduction of different substituents onto the propiophenone scaffold can dramatically influence the pharmacological profile of the resulting molecules. For instance, propiophenone derivatives are precursors to a range of pharmaceuticals. wikipedia.org The substitution pattern affects properties such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical for a drug's interaction with its biological target.
The inclusion of halogen atoms, such as chlorine, is a common strategy in drug design to enhance a compound's therapeutic properties. Halogens can increase metabolic stability, improve binding affinity to target proteins, and enhance membrane permeability.
Rationale for Scholarly Inquiry into 4 Chloro 2,3 Dimethylpropiophenone
Strategic Design and Optimization of Synthetic Pathways
The synthesis of this compound and its derivatives is predicated on established principles of organic chemistry, allowing for strategic design and optimization. This involves a careful selection of starting materials and reaction pathways to achieve the desired molecular architecture.
Exploration of Precursor Compounds and Starting Materials
The construction of the this compound framework can be approached through several retrosynthetic disconnections. A primary and industrially viable method is the Friedel-Crafts acylation . This reaction would involve the acylation of 2-chloro-1-methylbenzene (2-chlorotoluene) with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the methyl and chloro substituents on the aromatic ring would influence the regioselectivity of the acylation.
Alternative strategies include a vapor-phase cross-decarboxylation process , where a substituted benzoic acid reacts with a suitable carboxylic acid at high temperatures over a catalyst. epo.orggoogle.com For the target compound, this could involve reacting 4-chloro-3-methylbenzoic acid with propionic acid.
Another versatile approach involves the use of organometallic reagents. For instance, a Grignard reagent prepared from 1-bromo-4-chloro-2-methylbenzene could react with 2-methylpropanoyl chloride. Similarly, a synthesis route for the related compound 3'-chloro-2,2-dimethylpropiophenone (B1613244) utilizes the reaction of 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride, followed by hydrolysis. chemicalbook.com These established methods for related propiophenones provide a solid foundation for designing a synthesis for this compound.
| Synthetic Approach | Primary Precursors | Key Reagents/Catalysts | Plausible Reaction |
| Friedel-Crafts Acylation | 2-chlorotoluene, 2-methylpropanoyl chloride | AlCl₃ (Lewis Acid) | Acylation of the aromatic ring |
| Grignard Reaction | 1-bromo-4-chloro-2-methylbenzene, 2-methylpropanoyl chloride | Magnesium (for Grignard formation) | Nucleophilic acyl substitution |
| Cross-Decarboxylation | 4-chloro-3-methylbenzoic acid, propionic acid | Metal oxide catalyst | High-temperature condensation |
Catalytic Approaches in Propiophenone (B1677668) Functionalization (e.g., Palladium-mediated reactions, asymmetric catalysis)
The propiophenone scaffold is amenable to a variety of catalytic functionalization reactions, which are crucial for creating diverse derivatives.
Palladium-mediated reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. slideshare.netrsc.orgyoutube.com For a molecule like this compound, the chlorine atom on the phenyl ring can participate in cross-coupling reactions such as the Suzuki, Heck, and Stille couplings. youtube.com These reactions allow for the introduction of various aryl, vinyl, or alkyl groups, significantly expanding the molecular diversity of the propiophenone core. For example, a palladium-catalyzed domino reaction has been successfully used to synthesize β,β-diaryl propiophenones from enaminones and aryl boronic acids, demonstrating the utility of this catalysis in modifying the propiophenone structure. rsc.orgresearchgate.net
Asymmetric catalysis is essential for the synthesis of chiral molecules with high enantiomeric purity. frontiersin.orgnih.gov If a reaction involving this compound creates a new stereocenter, employing a chiral catalyst can direct the reaction to form one enantiomer preferentially over the other. youtube.com This is particularly relevant for reactions at the α-carbon or the carbonyl group. For instance, asymmetric hydrogenation or asymmetric alkylation reactions can produce chiral alcohols or α-substituted propiophenones with high enantiomeric excess.
Novel Synthetic Protocols for Propiophenone Derivatives (e.g., Mannich-type reactions, Grignard reactions)
Beyond basic synthesis, novel protocols can be applied to generate a wide array of propiophenone derivatives.
Mannich-type reactions provide a straightforward method for introducing an aminomethyl group at the α-position of the ketone. wikipedia.orgchemistrysteps.com This three-component reaction involves the ketone (this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. libretexts.org The resulting β-amino-ketone, or "Mannich base," is a versatile synthetic intermediate. chemistrysteps.comresearchgate.netyoutube.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol or enolate of the propiophenone. wikipedia.org
Grignard reactions offer a classic and reliable method for transforming the carbonyl group. wikipedia.org The addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound results in the formation of a tertiary alcohol after an acidic workup. chemguide.co.ukorganic-chemistry.orgwikipedia.org The nature of the 'R' group on the Grignard reagent can be widely varied (alkyl, aryl, vinyl, etc.), allowing for the synthesis of a large family of tertiary alcohols derived from the parent ketone.
| Reaction Type | Reactants | Product Type | Key Transformation |
| Mannich Reaction | Propiophenone, Formaldehyde, Amine | β-Amino-ketone | α-Aminoalkylation |
| Grignard Reaction | Propiophenone, Grignard Reagent (R-MgX) | Tertiary Alcohol | Carbonyl addition |
Stereoselective Synthesis and Enantiomeric Control for Chiral Propiophenones
When the target molecule possesses one or more stereocenters, controlling the stereochemical outcome of the synthesis is paramount. Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities.
For chiral propiophenones, enantiomeric control can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch
Chiral Auxiliaries: A temporary, enantiopure group is attached to the substrate. This auxiliary directs the stereochemistry of a subsequent reaction and is then removed. ethz.ch
Chiral Catalysis: As discussed previously, a small amount of a chiral catalyst can induce high enantioselectivity in a reaction. ethz.ch This is often the most efficient method. For example, proline-catalyzed asymmetric Mannich reactions have shown high levels of stereocontrol. youtube.comyoutube.com
These methods can be applied to reactions such as the alkylation of the α-carbon or the reduction of the carbonyl group, enabling the synthesis of specific enantiomers of chiral alcohols or other derivatives of this compound. youtube.comnih.govnih.govyoutube.com
Investigations into the Reactivity Profile and Chemical Transformations
The chemical behavior of this compound is largely dictated by the reactivity of its functional groups, primarily the carbonyl moiety and the substituted aromatic ring.
Oxidation and Reduction Pathways of the Carbonyl Moiety
The carbonyl group is a focal point for chemical transformations, particularly oxidation and reduction.
Oxidation: Ketones are generally more resistant to oxidation than aldehydes. libretexts.org Under mild conditions, the carbonyl group of this compound would likely be unreactive. thieme-connect.de However, under vigorous oxidizing conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. acs.org This would lead to the formation of carboxylic acids, specifically 4-chloro-3-methylbenzoic acid and propionic acid.
Reduction: The carbonyl group is readily reduced to an alcohol. wikipedia.orgyoutube.com
Reduction to a Secondary Alcohol: Treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(4'-chloro-2,3'-dimethylphenyl)propan-1-ol. libretexts.org NaBH₄ is a milder reagent and offers more selectivity in the presence of other reducible functional groups.
Complete Deoxygenation: The carbonyl group can be completely removed and replaced with a methylene (B1212753) group (CH₂). This deoxygenation can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and strong acid). libretexts.orgwikipedia.org These reactions would convert this compound into 1-(4-chloro-2,3-dimethylphenyl)propane.
| Transformation | Reagent(s) | Product |
| Reduction | ||
| to Secondary Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(4'-chloro-2,3'-dimethylphenyl)propan-1-ol |
| to Alkane (Deoxygenation) | Hydrazine, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 1-(4-chloro-2,3'-dimethylphenyl)propane |
| Oxidation (Forced) | ||
| C-C Bond Cleavage | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 4-chloro-3-methylbenzoic acid and propionic acid |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the aromatic ring of this compound is determined by the interplay of the directing effects of the existing substituents: the chloro group, the two methyl groups, and the propionyl group. Understanding the individual influence of these groups is crucial for predicting the position of an incoming electrophile.
The chloro substituent is a deactivating, yet ortho, para-directing group. Its deactivating nature stems from its inductive electron-withdrawing effect, while the resonance effect of its lone pairs directs incoming electrophiles to the positions ortho and para to it. capes.gov.brlibretexts.org The two methyl groups are activating, ortho, para-directing substituents due to their electron-donating inductive and hyperconjugation effects. cdnsciencepub.com Conversely, the propionyl group (an acyl group) is a deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. rsc.orgvaia.com
In this compound, the electrophilic substitution occurs on the dimethyl-substituted phenyl ring, which is activated by the two methyl groups. The propiophenone moiety is attached to this ring at the 1' position. The chloro-substituted phenyl ring is part of the propionyl group and does not directly participate in the electrophilic aromatic substitution under typical conditions.
The directing effects on the 1-propionyl-2,3-dimethylbenzene ring are therefore governed by the two methyl groups and the propionyl group. The two methyl groups at the 2'- and 3'-positions strongly activate the ring and direct incoming electrophiles to the positions ortho and para to them. The propionyl group at the 1'-position deactivates the ring and directs incoming electrophiles to the meta positions relative to it.
Considering the positions on the benzene (B151609) ring of this compound:
Position 4': This position is ortho to the methyl group at 3' and meta to the propionyl group at 1'.
Position 5': This position is para to the methyl group at 2' and meta to the propionyl group at 1'. It is also meta to the methyl group at 3'.
Position 6': This position is ortho to the methyl group at 2' and ortho to the propionyl group at 1'.
The activating and ortho, para-directing methyl groups will have a dominant influence over the deactivating, meta-directing propionyl group. Therefore, electrophilic substitution is most likely to occur at positions activated by the methyl groups and not significantly hindered sterically.
Studies on the nitration of the closely related compound 1-chloro-2,3-dimethylbenzene (B150846) show that substitution occurs primarily at the 4- and 6-positions (equivalent to the 4'- and 6'-positions in our target molecule if the chloro and propionyl groups were notionally swapped). cdnsciencepub.comcdnsciencepub.com In that specific case, nitration of 1-chloro-2,3-dimethylbenzene yielded 1-chloro-2,3-dimethyl-4-nitrobenzene (B8567825) (46%), 1-chloro-2,3-dimethyl-6-nitrobenzene (20%), and a smaller amount of the 5-nitro isomer (5%). cdnsciencepub.com This suggests that the positions ortho and para to the activating methyl groups are the most reactive sites.
Applying these principles to this compound, we can predict the likely sites of electrophilic attack. The 4'- and 5'-positions are strongly favored due to the directing effects of the two methyl groups. The 6'-position is sterically hindered by the adjacent propionyl group and the methyl group at the 2'-position, making it a less favorable site for substitution.
The table below summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.
Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Rationale |
|---|---|---|---|---|
| Nitration | NO₂⁺ | 4'-Chloro-2,3'-dimethyl-5'-nitropropiophenone | 4'-Chloro-2,3'-dimethyl-4'-nitropropiophenone | The 5'-position is activated by both methyl groups (para to the 2'-methyl and meta to the 3'-methyl) and is meta to the deactivating propionyl group. The 4'-position is activated by the 3'-methyl group (ortho) but may experience some steric hindrance. |
| Halogenation (e.g., Bromination) | Br⁺ | 4'-Chloro-5'-bromo-2,3'-dimethylpropiophenone | 4'-Chloro-4'-bromo-2,3'-dimethylpropiophenone | Similar to nitration, the 5'-position is electronically favored. Halogenation is sensitive to steric effects, which might slightly favor the less hindered 5'-position over the 4'-position. |
| Friedel-Crafts Acylation | R-C=O⁺ | 4'-Chloro-5'-acyl-2,3'-dimethylpropiophenone | - | Friedel-Crafts acylation is highly sensitive to deactivating groups. The strong deactivation by the existing propionyl group may inhibit further acylation, or if it proceeds, it will favor the most activated and accessible position, which is the 5'-position. |
| Friedel-Crafts Alkylation | R⁺ | Mixture of 4'- and 5'-alkylated products | - | Alkylation is less sensitive to deactivation than acylation. A mixture of products is expected due to the competing directing effects and the possibility of polyalkylation, as the newly introduced alkyl group will further activate the ring. |
Sophisticated Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4'-Chloro-2,3'-dimethylpropiophenone, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be employed to confirm its proposed structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The spectrum would be expected to show distinct signals for the aromatic protons on both the chlorophenyl and dimethylphenyl rings, as well as signals for the aliphatic protons of the propiophenone (B1677668) backbone. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (e.g., singlets, doublets, triplets, multiplets) of the signals, governed by spin-spin coupling, would provide valuable information about the connectivity of the atoms. For instance, the protons of the ethyl group would likely appear as a quartet and a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic CH (chlorophenyl) | 7.0 - 8.0 | Multiplet | 4H |
| Aromatic CH (dimethylphenyl) | 6.8 - 7.5 | Multiplet | 3H |
| CH (methine) | 3.0 - 4.0 | Quartet | 1H |
| CH₃ (on phenyl ring) | 2.2 - 2.5 | Singlet | 6H |
| CH₃ (ethyl group) | 1.0 - 1.5 | Triplet | 3H |
| CH₂ (ethyl group) | 2.5 - 3.0 | Quartet | 2H |
Note: This table represents predicted values and would require experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. While specific experimental data is not available, the expected chemical shifts can be estimated based on the electronic environment of each carbon atom.
The carbonyl carbon of the ketone group would be expected to appear significantly downfield (around 190-200 ppm). The aromatic carbons would resonate in the typical aromatic region (around 120-140 ppm), with their exact shifts influenced by the chloro and methyl substituents. The aliphatic carbons of the propiophenone chain and the methyl groups on the phenyl ring would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 195 - 205 |
| Aromatic C-Cl | 135 - 145 |
| Aromatic C (substituted) | 130 - 150 |
| Aromatic CH | 125 - 135 |
| CH (methine) | 30 - 45 |
| CH₃ (on phenyl ring) | 15 - 25 |
| CH₂ (ethyl group) | 25 - 35 |
| CH₃ (ethyl group) | 5 - 15 |
Note: This table represents predicted values and would require experimental verification.
Advanced Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
Upon ionization in the mass spectrometer, the molecule would form a molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its natural isotopic abundance of ³⁵Cl and ³⁷Cl). The fragmentation of the molecular ion would be expected to occur at the weakest bonds, leading to the formation of characteristic fragment ions. Common fragmentation pathways for propiophenones include cleavage of the bond between the carbonyl group and the aromatic ring, as well as cleavage of the alkyl chain. The analysis of these fragment ions provides valuable evidence for the confirmation of the molecular structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 272/274 | Molecular ion (containing ³⁵Cl/³⁷Cl) |
| [M-CH₂CH₃]⁺ | 243/245 | Loss of the ethyl group |
| [C₇H₄ClO]⁺ | 139/141 | 4-Chlorobenzoyl cation |
| [C₉H₁₁]⁺ | 119 | 2,3-Dimethylphenyl cation |
Note: This table represents predicted values and would require experimental verification.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) for Volatile Species
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both the separation and identification of the components of a mixture. nih.gov A typical GC method for a compound like this compound would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation. nih.gov The purity of the compound can be determined by the relative area of its peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
For compounds that are not sufficiently volatile or are thermally labile, high-performance liquid chromatography (HPLC) is the preferred method of analysis. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. The retention time and peak purity can be used to assess the identity and purity of the compound.
Computational Chemistry and in Silico Modeling for 4 Chloro 2,3 Dimethylpropiophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For molecules like 4'-Chloro-2,3'-dimethylpropiophenone, DFT calculations can elucidate the most stable three-dimensional arrangement of its atoms (conformation) and provide a basis for understanding its reactivity through the analysis of its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. numberanalytics.com
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com For large molecular systems, standard FMOs can be delocalized, making it difficult to pinpoint specific reactive sites; newer concepts like frontier molecular orbitalets (FMOLs) have been developed to address this by providing more localized information. nih.gov In the context of this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. slideshare.netimperial.ac.uk Studies on similar chalcone (B49325) and propiophenone (B1677668) derivatives have utilized FMO analysis to understand structure-activity relationships. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Aromatic Ketones
| Property | Description | Typical Value Range (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 to -5.5 | pku.edu.cnresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -2.0 to -1.0 | pku.edu.cnresearchgate.net |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a smaller gap indicates higher reactivity. | 4.0 to 5.5 | numberanalytics.comresearchgate.net |
Note: The values presented are typical for aromatic ketones and may vary for this compound based on the specific computational method and basis set used.
Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MESP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. This visualization helps in identifying electron-rich and electron-deficient regions. researchgate.netmdpi.com
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netyoutube.com Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. researchgate.netyoutube.com Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, the MESP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the aromatic protons, providing a clear guide to its intermolecular interaction patterns. researchgate.netresearchgate.net
Table 2: Interpretation of Molecular Electrostatic Potential (MESP) Surfaces
| Color | Electrostatic Potential | Chemical Interpretation | Likely Interaction |
| Red | Most Negative | Electron-rich, lone pairs | Electrophilic Attack |
| Orange/Yellow | Intermediate | Relatively neutral | - |
| Green | Near Zero | Non-polar regions | Van der Waals Interactions |
| Blue | Most Positive | Electron-deficient, acidic protons | Nucleophilic Attack |
This table provides a general guide for interpreting MESP maps. researchgate.netyoutube.com
Molecular Docking Simulations for Putative Binding Interactions with Biological Targets
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govmdpi.com
For this compound, molecular docking simulations could be performed to investigate its potential to inhibit a specific enzyme or block a receptor. The process involves generating multiple possible conformations of the ligand within the active site of the target protein and scoring these poses based on factors like intermolecular forces, geometric complementarity, and binding energy. mdpi.complos.org A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com Studies on similar heterocyclic compounds have used docking to identify key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the target's active site. mdpi.comnih.gov The stability of the resulting ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which model the movement of atoms over time. mdpi.complos.org
Table 3: Example Molecular Docking Results for Small Molecule Inhibitors
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole Derivatives | SARS-CoV-2 Mpro | -7.0 to -8.6 | CYS 145, GLU 166, GLN 189 | mdpi.com |
| Chalcone Derivative | S. aureus PBP | -7.40 | - | mdpi.com |
| Thiazole-Coumarin | ACE2 Receptor | -9.49 to -9.87 | - | nih.gov |
Note: This data is from studies on various compounds to illustrate typical docking results. The performance of this compound would depend on the specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Studies for Propiophenone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov These studies are particularly valuable for classes of compounds like propiophenone derivatives, where systematic structural modifications can be correlated with changes in activity. researchgate.net
2D-QSAR models establish a relationship between biological activity and various 2D molecular descriptors. nih.gov These descriptors are numerical values calculated from the 2D representation of a molecule and can include constitutional, topological, and physicochemical properties. researchgate.netnih.gov Examples of descriptors include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic and connectivity indices. cresset-group.com Statistical methods such as multiple linear regression (MLR) are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov For propiophenone derivatives, a 2D-QSAR model could help identify key structural features, such as the number of rotatable bonds or specific atom counts, that are critical for their biological effects. researchgate.netcresset-group.com
Table 4: Common Descriptors Used in 2D-QSAR Models
| Descriptor Type | Examples | Description | Reference |
| Constitutional | Molecular Weight (MW), Atom Count | Based on the molecular formula. | cresset-group.com |
| Topological | Wiener Index, Kier & Hall Indices | Describe atomic connectivity and molecular shape. | youtube.com |
| Physicochemical | LogP, Molar Refractivity (MR) | Relate to properties like lipophilicity and polarizability. | cresset-group.com |
| Electronic | Topological Polar Surface Area (TPSA) | Quantifies the polar surface area, related to transport properties. | cresset-group.com |
3D-QSAR models extend the principles of QSAR into three-dimensional space by considering the 3D conformations of molecules and the spatial distribution of their properties. nih.govnih.gov These models require the alignment of all molecules in the dataset according to a common structural template. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to generate steric and electrostatic field values around the aligned molecules. nih.govnih.gov
These field values are used as variables to build a statistical model, often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure—such as adding bulky groups (steric fields) or electron-withdrawing/donating groups (electrostatic fields)—are likely to increase or decrease biological activity. researchgate.netnih.gov A 3D-QSAR study on propiophenone derivatives with anti-HIV-1 protease activity successfully developed a model that defined the key structural characteristics needed to enhance their inhibitory function. researchgate.net Such models provide intuitive, visual guidance for rational drug design. nih.gov
Table 5: Statistical Parameters for a Representative 3D-QSAR Model
| Parameter | Symbol | Description | Typical Value for a Good Model | Reference |
| Coefficient of Determination | r² | Measures the correlation between predicted and experimental activity for the training set. | > 0.6 | nih.govnih.gov |
| Cross-Validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (leave-one-out cross-validation). | > 0.5 | researchgate.netnih.gov |
| External Validation Correlation Coefficient | pred_r² or R²ext | Measures the predictive ability of the model on an external test set. | > 0.6 | nih.govnih.gov |
| F-statistic | F | A measure of the statistical significance of the model. | High value indicates significance. | nih.gov |
In Vitro Biological Research and Mechanisms of Action for Propiophenone Analogues
Investigation of Cellular and Molecular Mechanisms of Action in Controlled Systems
The exploration of how propiophenone (B1677668) analogues exert their effects at a cellular and molecular level is crucial for drug discovery and development. These investigations provide insights into the specific biochemical pathways and molecular targets with which these compounds interact.
Propiophenone analogues have been identified as modulators of various enzymes. A notable example is their interaction with P-glycoprotein (Pgp), an ATP-dependent efflux pump. nih.gov Some propafenone (B51707) analogues, which share the propiophenone backbone, have been shown to be potent inhibitors of Pgp-mediated efflux, a mechanism often associated with multidrug resistance in cancer. nih.gov These analogues can stimulate the ATPase activity of Pgp, indicating a direct interaction. nih.gov
Another area of investigation for compounds with similar structural motifs is the inhibition of enzymes crucial for microbial survival. For instance, acetophenone (B1666503) derivatives, which are structurally related to propiophenones, have been designed and synthesized as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov In vitro testing of these compounds demonstrated significant inhibitory activity against the InhA enzyme. nih.gov
The in vitro metabolism of propiophenone itself has been studied using liver homogenates, revealing that reduction to the corresponding alcohol is a major metabolic pathway, with aliphatic C-hydroxylation also occurring. nih.gov These metabolic studies are essential for understanding the stability and biotransformation of propiophenone analogues in biological systems.
Based on these findings, it is plausible that 4'-Chloro-2,3'-dimethylpropiophenone could be investigated for similar enzyme-modulating activities. The presence of the chloro and methyl substituents on the phenyl ring could influence its binding affinity and inhibitory potency against enzymes like P-glycoprotein or other microbial enzymes.
Table 1: Examples of Enzyme Inhibition by Propiophenone and Acetophenone Analogues
| Compound Class | Enzyme Target | Observed Effect in In Vitro Models | Reference |
| Propafenone Analogues | P-glycoprotein (Pgp) ATPase | Stimulation of ATPase activity, inhibition of toxin efflux | nih.gov |
| Acetophenone-1,2,3-triazoles | Enoyl-Acyl Carrier Protein Reductase (InhA) | Inhibition of enzyme activity | nih.gov |
| Propiophenone | Liver enzymes | Reduction to 1-phenyl-1-propanol (B1198777) and aliphatic hydroxylation | nih.gov |
This table is interactive. You can sort and filter the data.
In vitro receptor binding assays are a cornerstone in pharmacological research, allowing for the characterization of the affinity of a compound for a specific receptor. nih.govmerckmillipore.com These assays typically involve the use of radiolabeled ligands to quantify the binding of a test compound to receptors present in cell membrane preparations or recombinant cell lines. sygnaturediscovery.com
Studies on cathinone (B1664624) and its analogues, which are β-keto amphetamines structurally related to propiophenones, have demonstrated interactions with various monoamine transporters, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org These interactions are crucial for their stimulant effects. Bupropion (B1668061), a substituted cathinone and a propiophenone derivative, is known to inhibit the reuptake of dopamine and norepinephrine and also acts as an antagonist at certain nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
Given the structural similarities, this compound could be hypothesized to interact with a range of receptors. In vitro binding assays could be employed to screen its affinity for adrenergic receptors, dopamine transporters, serotonin transporters, and various nAChR subtypes. nih.gov The specific substitution pattern on the aromatic ring would likely play a significant role in determining its receptor binding profile and selectivity.
Table 2: Receptor Interaction Profiles of Propiophenone-Related Compounds
| Compound/Analogue Class | Receptor/Transporter Target | Type of In Vitro Assay | Key Finding | Reference |
| Cathinone Analogues | Monoamine Transporters (Dopamine, Norepinephrine, Serotonin) | Synaptosome uptake assays | Inhibition of neurotransmitter reuptake | wikipedia.org |
| Bupropion Analogues | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Nicotinic Acetylcholine Receptors (nAChRs) | Radioligand binding and functional assays | Inhibition of monoamine uptake and antagonism of nAChRs | nih.gov |
| Adrenergic Agents | Alpha- and Beta-Adrenergic Receptors | Radioligand binding assays | Determination of binding affinity and selectivity | nih.gov |
This table is interactive. You can sort and filter the data.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein. nih.govnih.gov As mentioned earlier, propafenone analogues have been identified as potent inhibitors of Pgp-mediated efflux. nih.gov By inhibiting these pumps, such compounds can restore the sensitivity of cancer cells to chemotherapeutic agents.
The mechanism of MDR modulation by these analogues involves a direct interaction with the Pgp transporter, leading to a stimulation of its ATPase activity. nih.gov This interaction prevents the efflux of anticancer drugs, thereby increasing their intracellular concentration and cytotoxic effect.
The potential of this compound to modulate MDR in tumor cell lines would be a valuable area of investigation. In vitro assays using MDR cancer cell lines, such as those overexpressing Pgp, could be used to assess its ability to reverse resistance to standard chemotherapeutic drugs. The lipophilicity and electronic properties conferred by the chloro and methyl groups could influence its interaction with the transporter.
Structure-Activity Relationships (SAR) Governing In Vitro Biological Responses
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. mdpi.com These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological effect.
The nature and position of substituents on the aromatic ring of propiophenone analogues can have a profound impact on their biological activity. mdpi.com For instance, in a series of bupropion analogues, the presence and position of substituents on the phenyl ring significantly influenced their potency as inhibitors of dopamine and norepinephrine uptake and as antagonists of nAChRs. nih.gov Similarly, for propafenone analogues acting on P-glycoprotein, lipophilicity, which is influenced by substituents, was found to be a critical determinant of their activity. nih.gov
In the case of this compound, the 4'-chloro substituent is an electron-withdrawing group that also increases lipophilicity. The 2'- and 3'-methyl groups are electron-donating and also contribute to lipophilicity. The combined electronic and steric effects of these substituents would uniquely define the compound's interaction with biological targets. SAR studies involving the synthesis and evaluation of analogues with different substitution patterns would be necessary to fully elucidate the contribution of each group to a specific biological activity.
Table 3: Influence of Substituents on the Biological Activity of Propiophenone Analogues
| Analogue Series | Substituent Variation | Impact on In Vitro Activity | Reference |
| Bupropion Analogues | Phenyl ring substitutions (e.g., chloro, methyl) | Altered potency for monoamine uptake inhibition and nAChR antagonism | nih.gov |
| Propafenone Analogues | Varied lipophilicity and nitrogen quaternarization | Lipophilicity correlated with Pgp ATPase stimulation; quaternary analogues showed reduced efficacy | nih.gov |
| Ketamine Esters | Benzene (B151609) ring substitutions (Cl, Me, OMe, CF3, OCF3) | 2- and 3-substituted compounds were generally more active than 4-substituted ones | mdpi.com |
This table is interactive. You can sort and filter the data.
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule, which often corresponds to its bioactive conformation. nih.gov Techniques such as NMR spectroscopy and computational modeling are used to determine the conformational preferences of molecules. nih.gov
For flexible molecules like propiophenone analogues, understanding the bioactive conformation is key to designing more potent and selective compounds. The ethylamino side chain and the substituted phenyl ring can adopt various orientations relative to each other. The specific substituents on the phenyl ring of this compound will influence the rotational barriers around the single bonds and, consequently, the preferred conformations.
By combining experimental data from techniques like X-ray crystallography (for solid-state conformation) and NMR (for solution-state conformation) with computational methods, it would be possible to build a model of the likely bioactive conformations of this compound when interacting with a specific enzyme or receptor. This information is invaluable for rational drug design.
In Vitro Metabolic Pathways and Metabolite Identification
Characterization of Biotransformation Pathways in Subcellular Fractions (e.g., microsomes)
The initial steps in the metabolism of many xenobiotics occur in the liver, facilitated by enzymes within subcellular fractions like microsomes and the cytosol. nih.gov For 4'-Chloro-2,3'-dimethylpropiophenone, the primary biotransformation reactions are expected to be oxidative and reductive processes.
Role of Cytochrome P450 Enzymes in Oxidative Metabolism
The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes (the main component of liver microsomes), is central to Phase I metabolism. nih.govnih.gov These enzymes catalyze the oxidation of lipophilic compounds to make them more water-soluble and easier to excrete. nih.gov For this compound, CYP450 enzymes are predicted to mediate several key oxidative reactions.
Based on studies of similar propiophenone (B1677668) structures, the following oxidative pathways are likely:
Hydroxylation of the Alkyl Chain: A primary site for oxidation is the aliphatic side chain. Specifically, hydroxylation can occur at the carbon atom adjacent to the carbonyl group (α-hydroxylation) or at the terminal methyl group. For instance, the in vitro metabolism of propiophenone yields 2-hydroxy-1-phenyl-1-propanone. nih.gov Similarly, mephedrone, which has a methyl group on the phenyl ring, undergoes oxidation of this tolyl group. wikipedia.org Therefore, oxidation of one or both of the methyl groups (at the 2 and 3' positions) of this compound to their corresponding hydroxymethyl derivatives is a probable metabolic step. Further oxidation of these alcohol metabolites to carboxylic acids may also occur.
Aromatic Hydroxylation: While generally less favored than alkyl hydroxylation, oxidation of the aromatic rings is another possibility. The chlorine substituent on the phenyl ring may influence the position of hydroxylation.
Ketone Reduction: In addition to oxidation, the ketone group of the propiophenone backbone is susceptible to reduction by carbonyl reductases, which can be present in both microsomal and cytosolic fractions, to form the corresponding secondary alcohol. nih.govbioivt.com Studies on propiophenone show that its reduction to 1-phenyl-1-propanol (B1198777) is a major metabolic pathway. nih.gov
These metabolic transformations are typically dependent on the presence of cofactors such as NADPH for CYP450-mediated oxidations and either NADH or NADPH for reductive pathways. nih.govbioivt.com
Identification and Characterization of In Vitro Metabolites
Based on the predicted biotransformation pathways, a number of Phase I metabolites of this compound can be hypothesized. The identification and characterization of these metabolites in an in vitro setting would typically involve incubating the parent compound with liver microsomes or other subcellular fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
The expected primary in vitro metabolites are detailed in the table below.
| Putative Metabolite | Metabolic Pathway | Description |
| 1-(4-chlorophenyl)-2-methyl-1-propan-1-ol | Ketone Reduction | The carbonyl group is reduced to a hydroxyl group. |
| 4'-Chloro-2-(hydroxymethyl)-3'-methylpropiophenone | Aliphatic Hydroxylation | Oxidation of the 2-methyl group. |
| 4'-Chloro-3'-(hydroxymethyl)-2-methylpropiophenone | Aliphatic Hydroxylation | Oxidation of the 3'-methyl group on the phenyl ring. |
| 4'-Chloro-2,3'-di(hydroxymethyl)propiophenone | Aliphatic Hydroxylation | Oxidation of both methyl groups. |
| 2-(4-chlorobenzoyl)-propanoic acid | Oxidation | Further oxidation of the 2-hydroxymethyl metabolite. |
| 4-(1-hydroxy-2-methyl-1-oxopropyl)-benzoic acid | Oxidation | Further oxidation of the 3'-hydroxymethyl metabolite. |
Investigation of Phase II Conjugation Reactions
Following Phase I metabolism, the newly introduced or exposed functional groups (such as hydroxyl groups) on the metabolites can undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion. reactome.orgdrughunter.com The primary enzymes responsible for these reactions are transferases. reactome.org
For the metabolites of this compound, the following conjugation reactions are anticipated:
Glucuronidation: This is one of the most common Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqdrughunter.com The hydroxylated metabolites of this compound, particularly the alcohol formed from ketone reduction and the hydroxymethyl derivatives, are prime substrates for glucuronidation. This process would attach a glucuronic acid moiety to the hydroxyl group. uomus.edu.iq
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to hydroxylated metabolites. drughunter.com This is another common route for the detoxification of phenolic and alcoholic metabolites.
Glutathione (B108866) Conjugation: While less likely for the predicted primary metabolites, if any reactive electrophilic intermediates are formed during metabolism, they could be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). uomus.edu.iqdrughunter.com
The table below summarizes the potential Phase II conjugation reactions for the primary metabolites of this compound.
| Phase I Metabolite Type | Conjugation Reaction | Enzyme Family | Resulting Conjugate |
| Alcohol Metabolites (from ketone reduction) | Glucuronidation | UGTs | O-glucuronide |
| Alcohol Metabolites (from ketone reduction) | Sulfation | SULTs | Sulfate ester |
| Hydroxymethyl Metabolites (from alkyl hydroxylation) | Glucuronidation | UGTs | O-glucuronide |
| Hydroxymethyl Metabolites (from alkyl hydroxylation) | Sulfation | SULTs | Sulfate ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
